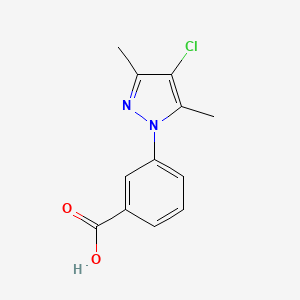

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Description

Introduction and Theoretical Framework

Historical Development of Pyrazole Chemistry

The pyrazole ring system, characterized by two adjacent nitrogen atoms in a five-membered aromatic structure, emerged as a critical scaffold in organic chemistry following its discovery in the late 19th century. German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 during his investigations into antipyrine, a pioneering antipyretic agent. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane condensation, laid the groundwork for pyrazole derivatization. These efforts expanded with Knorr-type reactions, which utilized 1,3-diketones and hydrazines to produce substituted pyrazoles, as exemplified by the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.

The mid-20th century marked a turning point with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrating pyrazole’s natural occurrence and biological relevance. This discovery catalyzed interest in pyrazole’s pharmacological potential, leading to innovations in antifungal agents, anti-inflammatory drugs, and agrochemicals. For instance, the development of celecoxib (a COX-2 inhibitor) underscored pyrazole’s versatility in drug design.

Table 1: Milestones in Pyrazole Chemistry

| Year | Discovery/Innovation | Key Contributors |

|---|---|---|

| 1883 | Naming of pyrazole | Ludwig Knorr |

| 1898 | Acetylene-diazomethane synthesis | Hans von Pechmann |

| 1959 | Isolation of natural pyrazole derivative | Not specified |

| 1980s | Celecoxib development | Pharmacia (Pfizer) |

Significance of Pyrazole-Benzoic Acid Derivatives in Research

Pyrazole-benzoic acid hybrids represent a strategically important class of compounds due to their synergistic pharmacophoric elements. The benzoic acid moiety introduces hydrogen-bonding capabilities and acidic properties, while the pyrazole ring contributes π-π stacking interactions and metabolic stability. This combination has proven valuable in medicinal chemistry, particularly in targeting enzymes with hydrophobic active sites.

For example, derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serve as key intermediates in commercial fungicides that inhibit succinate dehydrogenase. In drug discovery, the carboxylic acid group enhances solubility and bioavailability, enabling oral administration of pyrazole-based therapeutics. Recent advances in multi-component reactions and microwave-assisted synthesis have further streamlined the production of these hybrids, allowing for precise control over substituent placement.

Evolution of Research Interest in 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic Acid

While 3-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid has not been as extensively studied as its structural analogs, its emergence reflects broader trends in heterocyclic chemistry. The chlorine and methyl substituents on the pyrazole ring enhance electron-withdrawing effects and steric bulk, potentially modulating receptor binding affinity. The benzoic acid group at the 3-position introduces directional hydrogen bonding, a feature exploited in crystal engineering and ligand design.

Research interest in this compound has grown alongside developments in anti-inflammatory and anticancer therapies, where pyrazole derivatives exhibit selective inhibition of pro-inflammatory cytokines and kinase enzymes. Computational studies suggest that the chloro-methyl-pyrazole motif disrupts hydrophobic protein pockets, while the carboxylic acid group stabilizes interactions with polar residues.

Theoretical Basis for Structure-Function Relationships

The pharmacological and physicochemical properties of 3-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid are rooted in its electronic and steric configurations. Key theoretical considerations include:

- Electronic Effects : The chlorine atom at the 4-position of the pyrazole ring withdraws electron density, increasing the compound’s electrophilicity and enhancing interactions with nucleophilic residues in target proteins.

- Steric Considerations : The 3,5-dimethyl groups create a steric shield around the pyrazole ring, potentially reducing off-target interactions and metabolic degradation.

- Acid-Base Behavior : The benzoic acid moiety ($$ \text{p}K_a \approx 4.2 $$) ensures partial deprotonation at physiological pH, facilitating ionic interactions with basic amino acid side chains.

Table 2: Structural Features and Functional Implications

| Structural Feature | Functional Role |

|---|---|

| 4-Chloro substituent | Enhances electrophilicity; stabilizes halogen bonds |

| 3,5-Dimethyl groups | Improves metabolic stability via steric hindrance |

| Benzoic acid moiety | Enables hydrogen bonding and salt bridge formation |

Quantum mechanical calculations further reveal that the compound’s planar geometry optimizes π-orbital overlap, a critical factor in its ability to intercalate into biological membranes or DNA helices. These insights guide the rational design of next-generation pyrazole-benzoic acid therapeutics.

Properties

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(6-10)12(16)17/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPKISAUZCTLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Attachment to benzoic acid: The pyrazole derivative is then coupled with benzoic acid using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

While specific industrial production methods for 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with 3,5-dimethyl-1H-pyrazole. This reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allows for the derivatization of the compound to enhance its properties .

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds, including 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid, exhibit potent antibacterial properties. Studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL . The mechanism of action often involves interference with bacterial fatty acid biosynthesis pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . This makes them potential candidates for developing new anti-inflammatory drugs.

Material Science Applications

Beyond biological applications, 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid can serve as a building block in the synthesis of advanced materials. Its structural properties allow it to be used in creating polymers and other materials with specific thermal and mechanical properties.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in Nature Communications, researchers synthesized several pyrazole derivatives and evaluated their antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds containing the pyrazole ring exhibited significant bactericidal effects, particularly against biofilm-forming strains .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory mechanism of pyrazole derivatives through in vitro assays. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in human cell lines, suggesting their potential use in treating inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound 3-({6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indole-2-carbonyl}amino)benzoic acid (PDB ID: 6AL) serves as a relevant structural analog. Below is a detailed comparison:

| Feature | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic Acid | Compound 6AL |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClN₂O₂ | C₃₁H₃₂Cl₂N₄O₄ |

| Molecular Weight (g/mol) | ~255.69 | 619.52 |

| Key Substituents | - 4-Chloro, 3,5-dimethyl pyrazole - Benzoic acid |

- 4-Chloro-3,5-dimethylphenoxy - 1,3,5-Trimethylpyrazole - Indole-carboxamide |

| Atom Count | 20 | 75 |

| Functional Groups | Carboxylic acid, pyrazole | Carboxylic acid, pyrazole, indole, phenoxy |

| Structural Complexity | Low (single pyrazole-benzoic acid core) | High (multiple fused rings and chains) |

Key Differences and Implications

Substituent Diversity :

- The target compound’s pyrazole has chlorine and methyl groups , favoring steric bulk and electronic effects that may enhance binding to hydrophobic enzyme pockets. In contrast, Compound 6AL features a 1,3,5-trimethylpyrazole and an indole-carboxamide system, which introduces additional hydrogen-bonding and π-π stacking capabilities.

Molecular Weight and Size :

- The target compound’s lower molecular weight (~255.69 vs. 619.52 g/mol) suggests better bioavailability and membrane permeability, whereas Compound 6AL’s complexity may improve target specificity in macromolecular interactions.

The absence of such a chain in the target compound limits its spatial reach but simplifies synthetic routes.

Crystallographic Insights

Compounds like 6AL are frequently analyzed using tools such as SHELXL for small-molecule refinement, which ensures accurate structural determination critical for structure-activity relationship (SAR) studies.

Biological Activity

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, attached to a benzoic acid moiety. This structural configuration may contribute to its bioactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cancer cell lines and enzymatic interactions. Key findings include:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, it exhibited cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.43 μM to 14.65 μM .

- Enzymatic Interactions : Research indicates that the compound activates cathepsins B and L, which are crucial for protein degradation pathways in cells. It was found to enhance the activity of these enzymes significantly, suggesting a role in modulating proteostasis .

Case Studies

- Cytotoxicity Assays : In a study evaluating the cytotoxicity of various benzoic acid derivatives, 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid was among the most active compounds. It demonstrated significant inhibition (467.3 ± 3.9%) of cathepsin activities at specific concentrations without inducing cytotoxicity in normal fibroblast cell lines .

- Molecular Modeling Studies : Molecular docking studies revealed that the compound binds effectively to cathepsin B and L with Glide Scores indicating strong interactions (−7.6 to −9.18 kcal/mol). The binding involves critical interactions such as salt bridges and hydrogen bonds that stabilize the enzyme-ligand complex .

The mechanisms underlying the biological activity of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of caspases, leading to morphological changes indicative of programmed cell death .

- Microtubule Destabilization : Some studies suggest that pyrazole derivatives can act as microtubule-destabilizing agents, which is a common mechanism for anticancer drugs .

Data Summary Table

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction |

| Cytotoxicity | HepG2 | 4.98 - 14.65 | Apoptosis induction |

| Enzyme Activation | Cathepsin B & L | N/A | Proteasome pathway modulation |

Q & A

Q. What are the established synthetic routes for 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted pyrazole with a benzoic acid derivative. For example, similar compounds (e.g., 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting a pyrazole precursor with acyl chlorides in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:

- Temperature Control: Maintaining 0–5°C during exothermic steps to prevent side reactions.

- Catalyst Use: Employing Pd catalysts for cross-coupling if aryl halides are intermediates.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is recommended:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (≥95%).

- NMR Spectroscopy: Confirm substitution patterns (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm in H NMR; benzoic acid carbonyl at δ 170–172 ppm in C NMR).

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H] at m/z 265.085 for CHClNO).

Reference standards and comparison with spectral libraries (e.g., PubChem) are critical .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on GHS classifications of structurally similar pyrazole-benzoic acids :

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (H335: respiratory irritation).

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.

- Storage: Keep in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization: Grow crystals via slow evaporation (e.g., using ethanol or DMSO).

- Data Collection: Use a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement: SHELXL software refines positional and thermal parameters, confirming bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles between pyrazole and benzoic acid moieties .

Q. What strategies address contradictions in reported biological activities (e.g., anti-osteoporosis vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Studies: Test efficacy vs. toxicity across concentrations (e.g., 1–100 µM) in cell lines (e.g., MC3T3-E1 osteoblasts).

- Metabolite Profiling: Use LC-MS to identify active metabolites that may explain divergent results.

- Receptor Binding Assays: Screen against targets like PPARγ or RANKL to clarify mechanistic pathways .

Q. How can this compound serve as a building block in drug design?

Methodological Answer:

- Bioisosteric Replacement: Substitute the benzoic acid group with tetrazoles or acylsulfonamides to improve metabolic stability .

- Structure-Activity Relationship (SAR): Modify the pyrazole’s 4-chloro and 3,5-dimethyl groups to enhance target affinity (e.g., kinase inhibition).

- Conjugation: Link to pharmacophores via ester/amide bonds, as seen in dual MCL-1/BCL inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.